2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[1,5-d][1,2,4]triazinone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable precursor, such as a 1,2,4-triazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the pyrazolo[1,5-d][1,2,4]triazinone core.
Substitution: Nitrated or halogenated derivatives of the methoxyphenyl group.
Scientific Research Applications
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of a pyrazolo[1,5-d][1,2,4]triazinone core with a methoxyphenyl and sulfanyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZAFHQAVFTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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